molecular formula C9H11ClO2 B8651057 2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol

2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol

Katalognummer: B8651057
Molekulargewicht: 186.63 g/mol
InChI-Schlüssel: IQRRLQMGSBODDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol is an organic compound with a complex structure It is characterized by the presence of a chloro group, two methyl groups, a hydroxyl group, and a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol typically involves the chlorination of alpha,alpha-dimethyl-2-hydroxybenzene-methanol. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentration, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-2-hydroxybenzyl alcohol: Similar structure but lacks the alpha,alpha-dimethyl groups.

    2,4-Dichloro-alpha,alpha-dimethyl-2-hydroxybenzene-methanol: Contains an additional chloro group.

    5-Bromo-alpha,alpha-dimethyl-2-hydroxybenzene-methanol: Bromine replaces the chlorine atom.

Uniqueness

2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C9H11ClO2

Molekulargewicht

186.63 g/mol

IUPAC-Name

4-chloro-2-(2-hydroxypropan-2-yl)phenol

InChI

InChI=1S/C9H11ClO2/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,11-12H,1-2H3

InChI-Schlüssel

IQRRLQMGSBODDN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=C(C=CC(=C1)Cl)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.